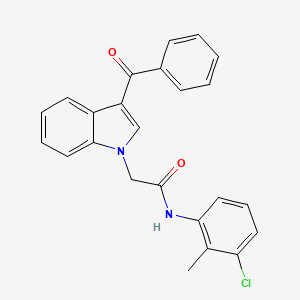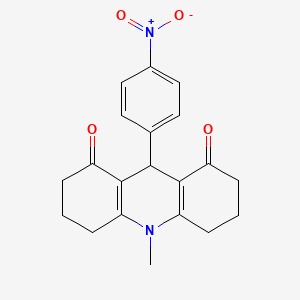![molecular formula C24H24Cl2N2O3S B3519217 N~2~-(3-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesitylglycinamide](/img/structure/B3519217.png)
N~2~-(3-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesitylglycinamide
Übersicht
Beschreibung
“N~2~-(3-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesitylglycinamide” is a complex organic compound. It contains several functional groups, including a benzyl group, a sulfonyl group, and an amide group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific research or experimental data, it’s difficult to provide an accurate analysis of its structure .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the benzyl group could participate in electrophilic aromatic substitution reactions, while the amide group could undergo hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally .
Wirkmechanismus
Target of Action
Similar compounds have been found to targetBeta-lactamase TEM in organisms like Escherichia coli and Salmonella typhi . Beta-lactamase TEM is an enzyme that provides multi-resistance to antibiotics, making it a significant target in the development of new antimicrobial agents.
Mode of Action
This inhibition could lead to a disruption in the biochemical pathways that the enzyme is involved in, resulting in the desired therapeutic effects .
Biochemical Pathways
Beta-lactamase TEM . By inhibiting this enzyme, the compound could disrupt the bacterial cell wall synthesis, leading to cell death .
Pharmacokinetics
Similar compounds have shown a high probability of human intestinal absorption and blood-brain barrier penetration . These properties could impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of Beta-lactamase TEM . This inhibition could lead to an accumulation of unprocessed beta-lactam antibiotics in bacterial cells, disrupting their cell wall synthesis and leading to cell death .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N2O3S/c1-16-11-17(2)24(18(3)12-16)27-23(29)15-28(14-19-5-4-6-21(26)13-19)32(30,31)22-9-7-20(25)8-10-22/h4-13H,14-15H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQWNWVKLJCYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenoxy)-2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B3519141.png)
![2-fluoro-N-{[5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3519149.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide](/img/structure/B3519157.png)
![3-(4-methoxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide](/img/structure/B3519162.png)
![N-CYCLOHEXYL-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE](/img/structure/B3519166.png)

![N-(5-chloro-2-methoxyphenyl)-4-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B3519199.png)
![2-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(THIOPHEN-2-YL)-13-THIAZOL-2-YL]ACETAMIDE](/img/structure/B3519207.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B3519209.png)
![N-(4-{5-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-fluorobenzamide](/img/structure/B3519213.png)
![3-[(2-{[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)METHYL]BENZOIC ACID](/img/structure/B3519219.png)
![4-(2-METHYLPROPANAMIDO)-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZAMIDE](/img/structure/B3519227.png)
![N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}PYRIDINE-4-CARBOXAMIDE](/img/structure/B3519232.png)
